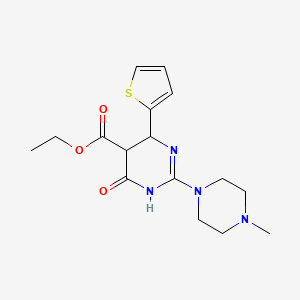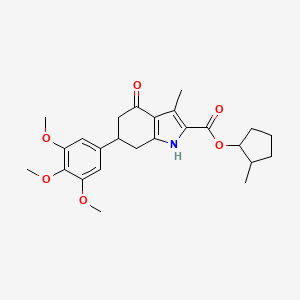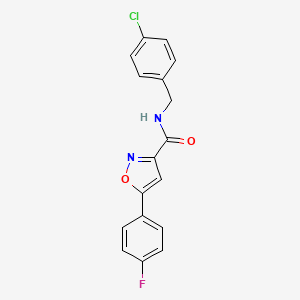![molecular formula C15H11Cl2F2NO3 B4580432 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide CAS No. 828298-12-0](/img/structure/B4580432.png)
2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For instance, the "one-pot" reductive cyclization using sodium dithionite as a reductive agent in DMSO solvent has been employed to synthesize benzamide compounds, showcasing a typical approach to forming complex benzamide structures (Bhaskar et al., 2019).
Molecular Structure Analysis
X-ray diffraction and DFT calculations are commonly used to analyze the molecular structure of benzamides, providing insights into crystalline forms and molecular geometries. For example, research on different benzamide compounds has detailed their crystallization in specific systems, molecular geometries, and vibrational frequencies, establishing a correlation between experimental and theoretical models (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including intramolecular aromatic substitution and cyclization, leading to the formation of complex molecules. Studies have shown the formation of different regioisomers and the influence of substituents on reaction pathways, highlighting the chemical versatility of benzamide derivatives (Glover et al., 1984).
Physical Properties Analysis
The physical properties of benzamide compounds, such as crystalline forms, melting points, and solubility, are significantly influenced by their molecular structure and substitution patterns. For instance, different polymorphs of a benzamide derivative exhibited distinct thermal behaviors and crystallization patterns, underscoring the impact of molecular configuration on physical properties (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of benzamide derivatives, can be assessed through various spectroscopic and computational methods. Studies employing NMR, IR spectroscopy, and DFT calculations have provided valuable information on the electronic structure, functional group behavior, and potential reaction mechanisms of these compounds (Saeed et al., 2010).
Applications De Recherche Scientifique
Molecular Structure Analysis
- X-Ray Diffraction and DFT Calculations : A study by Demir et al. (2015) analyzed a similar compound using X-ray single crystal diffraction and Density Functional Theory (DFT) calculations, highlighting its potential for molecular structure analysis and understanding chemical reactivity.
Allelochemicals in Agriculture
- Allelochemicals in Gramineae : Research by Macias et al. (2006) focused on compounds with benzoxazinone skeletons, such as 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide, for their potential agronomic utility due to their phytotoxic and antimicrobial properties.
Antimicrobial Applications
- Antimicrobial Agents : A study by Limban et al. (2011) synthesized derivatives with similar structures to explore their anti-pathogenic activity, particularly against strains known for biofilm growth, suggesting possible applications in developing novel antimicrobial agents.
Fluorescent Probes in Chemistry
- Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) investigated compounds with similar molecular structures for their application as fluorescent probes, indicating the potential of 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide in similar roles. Study Link
- Dopamine D(3) Receptor Ligands : Research by Leopoldo et al. (2002) modified similar compounds to improve binding affinity for the D(3) receptor, suggesting potential applications in neuroscience and pharmacology.
Anti-Inflammatory and Analgesic Agents
- Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds for their potential as cyclooxygenase inhibitors and analgesic agents, indicating a similar pathway for the application of 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide.
Insecticidal Activity
- Mosquito Development Inhibitors : Schaefer et al. (1978) found that certain benzamide derivatives, like 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide, are effective in controlling larval populations of mosquitoes, demonstrating its potential as an insecticidal agent. Study Link
- Corrosion Inhibition in Metals : Research by Mishra et al. (2018) on N-Phenyl-benzamide derivatives indicated their use as corrosion inhibitors for mild steel, hinting at the potential of 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide in similar applications.
Organogels in Material Science
- Organogels Formation : Wu et al. (2011) explored perylenetetracarboxylic diimides with similar structures for forming fluorescent gels, suggesting a pathway for utilizing 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide in material science applications. Study Link
- Pharmacological Properties in Drug Development : Ruenitz et al. (1989) synthesized and studied similar compounds for their antiestrogenic effects, indicating potential applications in pharmaceutical development. Study LinkThese studies demonstrate the diverse applications of 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide in various scientific and industrial fields, ranging from molecular structure analysis to potential pharmaceutical uses.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2NO3/c1-22-13-7-9(3-5-12(13)23-15(18)19)20-14(21)10-4-2-8(16)6-11(10)17/h2-7,15H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLZBQTHPULPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182511 | |
| Record name | 2,4-Dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
CAS RN |
828298-12-0 | |
| Record name | 2,4-Dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828298-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4580370.png)

![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
![3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4580389.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)
![isopropyl 2-[(2-cyano-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4580414.png)
![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4580441.png)

